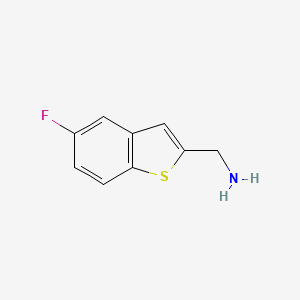

(5-Fluoro-1-benzothiophen-2-yl)methanamine

Description

BenchChem offers high-quality (5-Fluoro-1-benzothiophen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-1-benzothiophen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNS |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(5-fluoro-1-benzothiophen-2-yl)methanamine |

InChI |

InChI=1S/C9H8FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 |

InChI Key |

VAFHNDAQEIJQSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)CN |

Origin of Product |

United States |

Foundational & Exploratory

Role of Fluorine Substitution in Benzothiophene Methanamine Lipophilicity

Executive Summary

This guide provides a technical analysis of how fluorine substitution modulates the physicochemical profile of benzothiophene methanamines , a privileged scaffold in CNS drug discovery (e.g., bioisosteres of tryptamines). While fluorine is often viewed merely as a tool to block metabolism, its strategic deployment in methanamines fundamentally alters LogD

This document details the "Fluorine-Amine Paradox," where the introduction of a highly electronegative atom increases effective lipophilicity and blood-brain barrier (BBB) permeability. It includes a self-validating HPLC protocol for high-throughput LogD determination.

The Physicochemical Landscape: The Fluorine-Amine Paradox

In benzothiophene methanamines, the primary challenge is balancing potency with CNS penetration. The methanamine nitrogen is typically basic (pK

The Mechanism

Fluorine substitution exerts a strong electron-withdrawing inductive effect (

-

Result: The amine becomes a weaker base (lower pK

). -

Impact on LogD: By lowering the pK

closer to 7.4, the fraction of the molecule existing as the neutral free base increases. Since only the neutral species passively permeates membranes, the effective lipophilicity (LogD

Theoretical Pathway Visualization

The following diagram illustrates the causal link between Fluorine substitution, pK

Figure 1: Mechanistic pathway showing how fluorine substitution enhances CNS penetration via pKa modulation.

Strategic Fluorine Scanning: Position Matters

The impact of fluorine is strictly positional. Below is a comparative analysis of substitution sites on the benzothiophene methanamine scaffold.

Representative Data: Fluorine Positional Effects

Note: Data represents generalized trends derived from matched molecular pair (MMP) analysis of benzylamine/benzothiophene analogs.

| Substitution Site | Distance from Amine | Electronic Effect ( | Metabolic Impact | |||

| None (H) | N/A | Reference | 0.0 | 0.0 | 0.0 | Vulnerable (C4-C7) |

| Linker ( | 1 Bond | Strong | -2.0 to -3.0 | +0.1 | +1.5 to +2.0 | High (Chemically Labile) |

| Linker ( | 2 Bonds | Moderate | -1.0 to -1.5 | +0.2 | +0.8 to +1.2 | Moderate |

| C2/C3 (Thiophene) | 3-4 Bonds | Weak | -0.3 to -0.5 | +0.4 | +0.5 | Blocks S-oxidation |

| C4-C7 (Benzene) | 4+ Bonds | Negligible | < -0.2 | +0.2 to +0.4 | +0.3 | High (Blocks CYP) |

Key Insights

-

The "Sweet Spot" (C2/C3): Fluorination on the thiophene ring (C2 or C3) offers a balanced profile. It provides a modest pK

reduction and metabolic blocking without the chemical instability often seen with -

The Metabolic Shield (C5/C6): Fluorination at C5 or C6 is primarily for metabolic stability (blocking CYP450 hydroxylation). The effect on amine pK

is minimal due to distance; the increase in LogD is driven purely by the intrinsic lipophilicity of the C-F bond.

Experimental Protocol: High-Throughput LogD Determination

The "Shake-Flask" method is too slow for iterative library screening. We utilize a Chromatographic Hydrophobicity Index (CHI) method using Fast-Gradient HPLC.[2] This protocol is self-validating via internal standards.

Reagents & Equipment

-

Column: Waters XBridge C18 (short column, 3.5 µm, 2.1 x 50 mm) or equivalent.

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).

-

Standards: A mixture of 5 compounds with known LogD values spanning -1 to +5 (e.g., Theophylline, Phenylcarbinol, Acetophenone, Indole, Propiophenone).

Step-by-Step Workflow

Step 1: Calibration (The Self-Validating Step)

Before running unknowns, inject the standard mixture. Plot the retention time (

-

Acceptance Criteria:

. If

Step 2: Sample Preparation Dissolve benzothiophene analogs in DMSO to 10 mM. Dilute to 100 µM in 50:50 ACN:Water.

Step 3: Fast-Gradient Run Run a linear gradient from 0% B to 100% B over 3.5 minutes. High flow rate (0.8 mL/min) ensures rapid elution.

Step 4: Calculation

Convert retention time (

Workflow Diagram

Figure 2: High-throughput HPLC LogD determination workflow with built-in validation.

Synthesis & Application Notes

When synthesizing fluorinated benzothiophene methanamines, standard electrophilic fluorination (e.g., Selectfluor) often lacks regioselectivity on the electron-rich thiophene ring.

-

Recommendation: Use building block approaches . Start with commercially available fluorinated benzothiophene carboxylic acids or aldehydes.

-

Reductive Amination: Convert fluorinated benzothiophene-2-carboxaldehyde to the methanamine using the appropriate amine and STAB (Sodium Triacetoxyborohydride). This preserves the sensitive C-F bonds better than harsh alkylation conditions.

Case Study Relevance

In the development of SSRIs and antipsychotics (e.g., Brexpiprazole analogs), optimizing the benzothiophene ring with fluorine was crucial not just for metabolic stability, but for fine-tuning the Unbound Brain Concentration (

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Link

-

Fjelbye, K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Advances, 6, 9279-9286. Link

-

Valko, K., et al. (1997). Fast gradient HPLC method to determine compounds' lipophilicity for high-throughput screening. Journal of Pharmaceutical Sciences, 86(8), 973-973. Link

Sources

(5-Fluoro-1-benzothiophen-2-yl)methanamine: A Privileged Building Block for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet challenges such as acquired resistance and off-target toxicity persist. This necessitates the exploration of novel chemical scaffolds that can serve as starting points for potent, selective, and drug-like inhibitors. The benzothiophene core represents one such "privileged scaffold," a structural motif recognized by multiple kinases. This guide provides an in-depth technical overview of (5-Fluoro-1-benzothiophen-2-yl)methanamine , a versatile building block derived from this scaffold. We will explore its strategic importance, plausible synthetic routes, and its application in the design and screening of new kinase inhibitors, complete with detailed experimental protocols and workflow visualizations.

The Strategic Value of Privileged Scaffolds in Kinase Inhibition

The concept of "privileged scaffolds" describes molecular frameworks that can bind to multiple targets within a specific protein family, such as kinases.[1][2] These scaffolds often mimic the hinge-binding interactions of the endogenous ATP molecule, making them ideal starting points for inhibitor design.[3] The benzothiophene ring system is a prominent member of this class, with numerous derivatives reported as potent inhibitors of various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK1A/1B), and Cyclin-Dependent Kinases (CDKs).[4][5][6]

The molecule (5-Fluoro-1-benzothiophen-2-yl)methanamine is a strategically designed building block that leverages the inherent advantages of the benzothiophene core while offering key features for further chemical elaboration:

-

The Benzothiophene Core: This fused heterocyclic system acts as a bioisostere of the adenine ring of ATP, anchoring the molecule within the kinase's ATP-binding pocket.[3]

-

5-Fluoro Substitution: The fluorine atom at the 5-position can significantly enhance binding affinity through favorable electrostatic or hydrogen-bonding interactions with the protein. It can also improve metabolic stability and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

2-Aminomethyl Group: This primary amine serves as a crucial synthetic handle. It provides a versatile point of attachment for a wide array of chemical moieties, allowing for the systematic exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity. The incorporation of a substituted aminomethyl group at this position has been shown to improve kinase selectivity.[7]

Synthesis of the (5-Fluoro-1-benzothiophen-2-yl)methanamine Building Block

While the direct synthesis of this specific molecule is not extensively documented in readily available literature, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of substituted benzothiophenes.[8] A common approach involves the construction of the benzothiophene ring followed by functionalization at the 2-position.

Proposed Synthetic Protocol

Objective: To synthesize (5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride.

Overall Reaction Scheme:

Materials:

-

4-Fluorothiophenol

-

2-Chloroacetonitrile

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

-

Synthesis of 2-((4-Fluorophenyl)thio)acetonitrile:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Slowly add a solution of 4-fluorothiophenol (1.0 eq) in anhydrous THF via a dropping funnel. Stir for 30 minutes at 0 °C.

-

Add a solution of 2-chloroacetonitrile (1.05 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Synthesis of 5-Fluoro-1-benzothiophene-2-carbonitrile:

-

This step typically requires a strong base for intramolecular cyclization.

-

Dissolve the product from Step 1 in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) at room temperature.

-

Heat the reaction mixture as required to drive the cyclization.

-

Monitor by TLC.

-

After completion, perform an aqueous workup and extract the product.

-

Purify by column chromatography or recrystallization.

-

-

Reduction to (5-Fluoro-1-benzothiophen-2-yl)methanamine:

-

To a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C.

-

Add a solution of 5-fluoro-1-benzothiophene-2-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Monitor by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with ether.

-

Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate to yield the desired primary amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude amine from Step 3 in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

-

Application in Kinase Inhibitor Library Synthesis

The primary amine of (5-Fluoro-1-benzothiophen-2-yl)methanamine is a nucleophilic handle that can be readily functionalized. A common strategy in lead discovery is to perform parallel synthesis, reacting the amine building block with a diverse set of electrophilic reagents to generate a library of candidate inhibitors.

Workflow for Library Generation

The diagram below illustrates a typical workflow for creating a focused library of kinase inhibitors from the core building block.

Caption: Library synthesis from the core building block.

Screening Cascade for Inhibitor Characterization

Once a library of compounds is synthesized, a systematic screening cascade is essential to identify promising candidates. This typically begins with a biochemical assay to measure direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Primary Screen: Biochemical Kinase Assay

Principle: The initial screen aims to determine if the synthesized compounds can directly inhibit the catalytic activity of the target kinase in a cell-free system. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[9][10]

Protocol: ADP-Glo™ Kinase Assay

-

Materials:

-

Target Kinase (e.g., recombinant human DYRK1A)

-

Kinase-specific substrate peptide

-

ATP solution

-

Synthesized compound library (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate-reading luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from ~100 µM to 1 nM in the final assay.

-

In the 384-well plate, add 1 µL of the compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Prepare a 2X kinase/substrate solution in assay buffer and add 2 µL to each well.

-

Initiate the kinase reaction by adding 2 µL of a 2X ATP solution (the concentration should be at or near the Kₘ for the specific kinase).

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure light output by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced, and thus to the kinase activity.

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Workflow for Biochemical Screening

Caption: High-throughput biochemical kinase assay workflow.

Secondary Screen: Cell-Based Assay

Principle: Compounds that show promising activity in the biochemical assay must be evaluated in a cellular context to confirm target engagement and measure functional effects, such as the inhibition of cell proliferation. For many oncogenic kinases, cell lines can be engineered to be dependent on the kinase's activity for survival and growth. The Ba/F3 cell system is a common model for this purpose.[11]

Protocol: Ba/F3 Cell Proliferation Assay

-

Cell Line: Ba/F3 cells engineered to express a constitutively active or oncogenic form of the target kinase (e.g., FLT3-ITD, BCR-ABL). These cells are cultured in the absence of IL-3, making their proliferation dependent on the kinase's activity.[12]

-

Materials:

-

Engineered Ba/F3 cells

-

Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Active compounds from the primary screen

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Sterile, clear-bottom, white-walled 96-well plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Luminometer

-

-

Procedure:

-

Harvest and count the Ba/F3 cells. Seed them into the 96-well plates at an optimized density (e.g., 5,000 cells/well) in 50 µL of medium.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add 50 µL of the compound dilutions to the cells. The final volume in each well should be 100 µL.

-

Incubate the plates for 72 hours in a CO₂ incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence, which is proportional to the amount of ATP present and thus the number of viable cells.

-

-

Data Analysis:

-

Normalize the data to untreated (DMSO) controls (100% viability).

-

Plot the percent viability versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the GI₅₀ value (the concentration of inhibitor required to cause 50% growth inhibition).

-

Data Presentation and Structure-Activity Relationship (SAR)

The data from the screening cascade should be systematically organized to facilitate the analysis of the Structure-Activity Relationship (SAR). This analysis is crucial for understanding how chemical modifications affect a compound's potency and for guiding the next round of inhibitor design.

Hypothetical Screening Data

| Compound ID | R-Group (from Amide Coupling) | Biochemical IC₅₀ (nM) [Target Kinase] | Cellular GI₅₀ (nM) [Ba/F3 Assay] |

| BB-001 | 4-Chlorophenyl | 75 | 550 |

| BB-002 | 3,4-Dichlorophenyl | 25 | 180 |

| BB-003 | 4-Methoxyphenyl | 250 | >1000 |

| BB-004 | Pyridin-4-yl | 50 | 300 |

| BB-005 | Cyclohexyl | 800 | >5000 |

-

Electron-withdrawing groups on the phenyl ring (BB-001, BB-002) appear to be favorable for potency compared to electron-donating groups (BB-003).

-

Increasing the halogenation (BB-002 vs. BB-001) improves both biochemical and cellular activity.

-

Replacing the phenyl ring with a pyridine (BB-004) maintains good biochemical potency, suggesting that a hydrogen bond acceptor may be tolerated.

-

The aliphatic cyclohexyl group (BB-005) is significantly less active, indicating a preference for an aromatic R-group, likely due to π-stacking or other interactions in the binding pocket.

Conclusion and Future Directions

(5-Fluoro-1-benzothiophen-2-yl)methanamine stands out as a high-value building block for the discovery of novel kinase inhibitors. Its design incorporates a privileged benzothiophene scaffold, a strategically placed fluorine atom to enhance drug-like properties, and a versatile aminomethyl handle for rapid library generation. The workflows and protocols detailed in this guide provide a robust framework for synthesizing derivatives and systematically evaluating them through a biochemical and cellular screening cascade.

Future work should focus on expanding the diversity of the synthesized library, exploring alternative linkage chemistries, and performing selectivity profiling against a broad panel of kinases to identify compounds with optimal potency and minimal off-target effects. Crystallographic studies of lead compounds in complex with their target kinases would provide invaluable structural insights to guide further data-driven optimization.

References

-

Abd El-Rahman, Y. A., Chen, P.-J., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link][13][14][15]

-

Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-81. [Link][4][7]

-

Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 66, 128764. [Link][5]

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][9]

-

Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. [Link][12]

-

INiTS. (2020). Cell-based test for kinase inhibitors. [Link][16]

-

LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link][17]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link][2]

-

MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. [Link][8]

-

National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link][18]

-

National Center for Biotechnology Information. (2014). Privileged Structures and Polypharmacology within and between Protein Families. PMC. [Link][1]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][11]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link][19]

-

ResearchGate. (2009). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. [Link]

-

ResearchGate. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. [Link][20]

-

ResearchGate. (2016). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. [Link][6]

-

Royal Society of Chemistry. (2015). Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. Books. [Link][21]

-

Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][3]

Sources

- 1. Privileged Structures and Polypharmacology within and between Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 4. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. chemicalkinomics.com [chemicalkinomics.com]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. inits.at [inits.at]

- 17. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. researchgate.net [researchgate.net]

- 21. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: Optimized Solvent Systems for the Synthesis and Functionalization of 5-Fluorobenzothiophene Amines

Executive Summary

5-fluorobenzothiophene amines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indole-based alkaloids in SSRIs and anti-inflammatory agents. However, their processing is plagued by two competing physicochemical challenges: poor solubility inherent to the planar heterocycle and oxidative instability of the electron-rich amine, particularly in chlorinated solvents.

This guide provides a validated solvent selection framework. It moves beyond traditional trial-and-error by correlating solvent polarity and hydrogen-bonding parameters with reaction efficiency and substrate stability. We prioritize "green" replacements for DMF, NMP, and DCM, aligning with GSK and ACS Green Chemistry Institute sustainability metrics.

Physicochemical Profiling & Solvent Logic

The Fluorine Effect

The C-5 fluorine atom is not merely a metabolic blocker; it significantly alters the solvation profile. Unlike the non-fluorinated analog, the 5-fluoro substituent increases lipophilicity (LogP ~2.5–3.0) while simultaneously creating a weak electrostatic dipole.

-

Implication: Non-polar solvents (Hexanes) often fail to dissolve the substrate, while highly protic solvents (MeOH) can desolvate the nucleophilic amine, retarding reaction rates.

-

The "Sweet Spot": Medium-polarity ethers and bio-derived dipolar aprotic solvents.

Stability Warning (Critical Control Point)

Warning: Free-base aminobenzothiophenes are prone to oxidative dimerization to form thioindigo-like impurities. This process is accelerated in Dichloromethane (DCM) and Chloroform due to trace acidity and radical formation mechanisms.

-

Directive: Avoid chlorinated solvents for extraction or storage. Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) instead.

Decision Logic: Solvent Selection Strategy

The following decision tree guides the selection process based on reaction type and substrate stability.

Figure 1: Solvent selection logic flow. Blue nodes indicate reaction class; Green nodes indicate recommended sustainable solvents.

Comparative Solvent Performance Data

The following table summarizes solvent performance specifically for the Buchwald-Hartwig Amination of 5-fluorobenzothiophene halides, a common key step.

| Solvent Class | Solvent | Green Score (GSK)* | Solubility (25°C) | Reaction Rate | Workup Ease | Recommendation |

| Aromatic | Toluene | 7 (Good) | Moderate | Fast | High | Standard (for non-polar amines) |

| Ether | 1,4-Dioxane | 3 (Poor) | Good | Moderate | Low (Miscible) | Avoid (Genotoxic concerns) |

| Ether | CPME | 9 (Excellent) | Moderate | Moderate | High | Preferred (Low peroxide risk) |

| Alcohol | t-Amyl Alcohol | 8 (Excellent) | High | Fast | Moderate | Preferred (For polar substrates) |

| Dipolar | DMF | 2 (Poor) | Very High | Slow (Pd poisoning) | Low | Restricted |

| Dipolar | Cyrene | 7 (Good) | Very High | Moderate | Low | Emerging (DMF replacement) |

*GSK Solvent Sustainability Guide scores (1-10 scale, where 10 is best).

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Objective: To determine the optimal solvent for maximum concentration (reaction kinetics) and volume efficiency.

-

Preparation: Weigh 50 mg of the specific 5-fluorobenzothiophene amine derivative into three HPLC vials.

-

Addition: Add 250 µL of candidate solvent (e.g., 2-MeTHF, t-Amyl Alcohol, Toluene) to each vial.

-

Equilibration: Vortex for 1 minute, then sonicate at 35°C for 10 minutes.

-

Observation:

-

Clear Solution: Solubility > 200 mg/mL (Excellent).

-

Suspension: Add solvent in 100 µL increments until clear or 1 mL total volume is reached.

-

-

Calculation:

Protocol B: Green Buchwald-Hartwig Amination

Target: Functionalization of 5-fluorobenzothiophene with secondary amines.

Reagents:

-

Substrate: 5-fluoro-3-bromobenzothiophene (1.0 equiv)

-

Amine: Morpholine/Piperidine derivative (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) - Note: Carbonate bases are preferred over NaOtBu to prevent defluorination side-reactions.

-

Solvent: t-Amyl Alcohol (0.5 M concentration)

Procedure:

-

Inerting: Charge an oven-dried reaction tube with the aryl bromide, Pd source, Ligand, and Base. Cycle vacuum/Nitrogen (3x).

-

Solvation: Add t-Amyl Alcohol (degassed). The high boiling point (102°C) allows for sufficient thermal activation without pressure vessels.

-

Activation: Add the amine. Heat to 90°C.

-

Mechanism Note: t-Amyl alcohol promotes the solubility of the inorganic base (Cs₂CO₃) via H-bonding, accelerating the transmetallation step compared to Toluene.

-

-

Monitoring: Monitor by UPLC. Reaction typically completes in 2–4 hours.

-

Workup (The "Green" Switch):

-

Cool to Room Temp.

-

Dilute with 2-MeTHF (replacing DCM).

-

Wash with water (1x) and Brine (1x).

-

Concentrate organic layer.

-

Workup & Purification Workflow

To mitigate the oxidative instability of the product, this workflow minimizes exposure to air and chlorinated solvents.

Figure 2: Stabilization workflow. Immediate salt formation (HCl) locks the amine, preventing oxidation to thioindigo impurities.

Expert Tip: Scavenging & Salt Formation

Do not concentrate the free base to dryness if possible.

-

Scavenging: Treat the 2-MeTHF solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins at 40°C to remove residual Palladium.

-

Stabilization: Add 1.1 equiv of HCl in Isopropanol (IPA) directly to the scavenger-filtered solution. The 5-fluorobenzothiophene amine hydrochloride salt will precipitate.

-

Filtration: Collect the salt. This form is stable for months at room temperature, whereas the free base degrades within days.

References

-

GSK Solvent Sustainability Guide: Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide." Green Chem., 2016, 18 , 3879-3890. Link

-

Buchwald-Hartwig Solvent Effects: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016, 116 , 19, 12564–12649. Link

-

Cyrene as a Dipolar Aprotic Alternative: Wilson, K. L., et al. "Cyrene™ as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling." Synlett, 2018, 29 , 2293-2297. Link

-

Benzothiophene Stability: Kodama, K., et al. "Purification, Stability, and Mineralization of 3-Hydroxy-2-formylbenzothiophene."[1][2] Appl. Environ. Microbiol., 2000, 66 , 2461. Link

-

ACS Green Chemistry Institute: "Solvent Selection Guide." ACS GCI Pharmaceutical Roundtable. Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of (5-Fluoro-1-benzothiophen-2-yl)methanamine salts

Status: Operational Ticket Focus: Solubility Optimization & Crystallization Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties with (5-Fluoro-1-benzothiophen-2-yl)methanamine (hereafter 5-FBM ) due to its "Janus-faced" physicochemical nature. It possesses a highly lipophilic, planar benzothiophene core (reinforced by the 5-fluoro substitution) attached to a polar, basic primary amine tail.

Common issues reported with this scaffold include:

-

The "Oiling Out" Phenomenon: Salt formation results in a viscous oil rather than a crystalline solid.[1]

-

Hydrophobic Salt Precipitation: The salt precipitates indiscriminately in aqueous buffers due to the "Common Ion Effect" or high lattice energy.

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture, deliquescing into a gum.

This guide provides a root-cause analysis and actionable protocols to resolve these bottlenecks.

Module 1: The Salt Selection Matrix

The Problem: You are likely using Hydrochloric Acid (HCl) as your default counter-ion. While standard, HCl salts of lipophilic amines often suffer from high hygroscopicity or low melting points, leading to oiling out.

The Solution: Match the counter-ion's hydrophobicity to the drug's core. 5-FBM is a Class II (Low Solubility, High Permeability) candidate.

Counter-ion Recommendations

| Counter-ion Class | Specific Acid | Why Use It? | Expected Outcome |

| Class A (Standard) | Hydrochloric Acid | Initial screen only. | High risk of hydrates; often hygroscopic. |

| Class B (Lipophilic) | Methanesulfonic (Mesylate) | Matches the lipophilic core. | Recommended. Often yields higher MP solids; less prone to oiling out. |

| Class C (Bulky) | p-Toluenesulfonic (Tosylate) | Pi-stacking with benzothiophene. | Excellent crystallinity; reduces hygroscopicity. |

| Class D (Bridging) | Fumaric / Succinic | Dicarboxylic acids crosslink lattices. | High stability; lower solubility (good for isolation, bad for IV). |

Decision Logic: Salt Screening Workflow

Figure 1: Decision tree for selecting the optimal counter-ion based on initial physical observations.

Module 2: Troubleshooting "Oiling Out"

The Mechanism: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt is lower than the boiling point of the solvent. The salt separates as a solute-rich oil droplet before it can organize into a crystal lattice.[1]

Protocol: The "Temperature Cycling" Cure

If your 5-FBM salt turns into a brown oil at the bottom of the flask, do not discard it. Follow this procedure:

-

Solvent Choice: Switch to a system with a lower boiling point or higher solubility for impurities.

-

Bad: Toluene/Hexane (often causes oiling).

-

Good: Isopropanol (IPA) or IPA/Isopropyl Acetate (IPAc).

-

-

The Protocol:

-

Step 1: Re-dissolve the oil by heating to reflux. If it doesn't dissolve, add small amounts of Methanol (MeOH) until clear.

-

Step 2: Cool slowly to cloud point.

-

Step 3: If oil droplets appear, re-heat immediately until clear.

-

Step 4: Cool again, but stop 5°C above the temperature where oiling occurred previously.

-

Step 5: Seed with a tiny crystal (if available) or scratch the glass surface vigorously.

-

Step 6: Hold temperature for 2-4 hours to allow nucleation, then cool to room temperature at 5°C/hour.

-

Workflow: Rescuing an Oiled Batch

Figure 2: Thermodynamic intervention strategy to convert an oiled-out phase into a crystalline solid.[1][2]

Module 3: Dissolution & Biological Context[3][4]

When moving to in vitro or in vivo studies, the solubility of 5-FBM salts is dictated by pH. The methanamine group (

The "Common Ion" Trap:

If you use the HCl salt and dissolve it in Simulated Gastric Fluid (SGF) (which contains high Cl⁻), the solubility may decrease paradoxically due to the Common Ion Effect (

Recommendation: For biological assays, prepare a stock solution in DMSO or PEG-400 first, then spike into the buffer. This prevents the formation of a "gummy" shell around the solid particles that slows dissolution.

Frequently Asked Questions (FAQ)

Q1: My 5-FBM Mesylate salt is pink. Is it impure?

-

A: Likely yes. Benzothiophenes are prone to oxidation or trace sulfur contaminants which can be chromogenic. Recrystallize using IPA with 1% activated charcoal to remove colored impurities.

Q2: Can I use the free base for animal studies?

-

A: Not recommended.[3] The free base is likely an oil or low-melting solid with poor wettability. It will result in erratic absorption (high variability in PK data). Use the Tosylate or Mesylate salt for suspension formulations.

Q3: The NMR shows the correct structure, but the elemental analysis is off.

-

A: Check for Solvates . The planar benzothiophene ring is excellent at trapping solvent molecules (especially DCM or Toluene) in the crystal lattice. Run a TGA (Thermogravimetric Analysis) or dry the sample at 50°C under high vacuum for 24 hours.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Overview of salt selection principles].

- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.

-

Vysus Group. (2021).[4] Common amine system corrosion issues and how to solve them. [Context on amine salt behavior and impurities]. [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Detailed mechanism of LLPS and troubleshooting]. [Link]

-

Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). [Protocol for counter-ion screening]. [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 5-Fluoro vs. Non-Fluoro Benzothiophene Amines

Executive Summary

This technical guide analyzes the pharmacological and physicochemical distinctions between Benzothiophene Amines (BTAs) and their 5-Fluoro derivatives (5-F-BTAs) . Benzothiophene amines are critical bioisosteres of tryptamines (indole amines), widely utilized in neuropsychiatric drug discovery (e.g., targeting 5-HT receptors).

Key Takeaway: The introduction of a fluorine atom at the C-5 position of the benzothiophene core significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation, modulates lipophilicity (LogP) , and often increases binding affinity for serotonergic targets (5-HT2A/2C) due to electronic effects and halogen bonding, without altering the fundamental binding mode.

Physicochemical & Structural Analysis

The "Fluorine Effect" in medicinal chemistry is not merely about adding mass; it fundamentally alters the electronic landscape of the aromatic scaffold.

Electronic and Steric Parameters

-

Bioisosterism: The benzothiophene ring is a bioisostere of the indole ring found in serotonin and tryptamine. Replacing the N-H of indole with Sulfur (S) increases lipophilicity.

-

5-Fluoro Substitution:

-

Electronic: Fluorine is the most electronegative element. At the C-5 position, it exerts a strong electron-withdrawing effect (

) on the benzene ring, reducing the electron density of the aromatic system. This lowers the pKa of the aromatic system but has minimal effect on the distal amine pKa. -

Steric: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to fit into binding pockets without causing steric clashes, unlike Chloro- or Bromo- substituents.

-

Comparative Data Table

| Parameter | Non-Fluoro Benzothiophene Amine | 5-Fluoro Benzothiophene Amine | Impact of Fluorination |

| LogP (Lipophilicity) | ~2.5 - 3.0 | ~2.8 - 3.3 | Increased (+0.3 to +0.5) . Enhances BBB permeability. |

| Metabolic Stability | Low to Moderate | High | Blocks C-5 oxidation (major metabolic soft spot). |

| C-H Bond Strength | ~110 kcal/mol (C5-H) | ~116 kcal/mol (C5-F) | Prevents oxidative cleavage. |

| 5-HT2A Affinity (Ki) | Moderate (e.g., ~20-50 nM)* | High (e.g., ~5-15 nM) | Often increases potency via electronic interactions. |

| Selectivity | Broad 5-HT profile | Enhanced 5-HT2A/2C | Slight improvement in subtype selectivity. |

*Note: Values are representative of typical tryptamine/benzothiophene bioisosteres (e.g., 5-F-AMT vs AMT).

Biological Activity & Mechanism of Action[1]

Metabolic Stability (The Primary Advantage)

The most significant operational difference is resistance to metabolism. Non-fluorinated benzothiophenes are rapidly metabolized by Cytochrome P450 (CYP450) enzymes, primarily via hydroxylation at the C-5 and C-6 positions, followed by glucuronidation and excretion.

-

Mechanism: The C-5 position is electron-rich and prone to electrophilic attack by the high-valent Iron-Oxo species (

) of CYP450. -

Fluorine Blockade: The C-F bond is metabolically inert. Substituting Hydrogen with Fluorine at C-5 removes this "soft spot," diverting metabolism to slower routes (e.g., N-dealkylation) and significantly extending the biological half-life (

).

Receptor Binding (Serotonergic Pathways)

Benzothiophene amines primarily target G-Protein Coupled Receptors (GPCRs), specifically the 5-HT2 family.[1]

-

Binding Mode: The protonated amine forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor. The aromatic core engages in

stacking with Phenylalanine/Tryptophan residues. -

5-Fluoro Enhancement: The electron-withdrawing nature of fluorine polarizes the aromatic ring, potentially strengthening

interactions (quadrupole moment effects). Additionally, fluorine can accept weak hydrogen bonds or engage in orthogonal multipolar interactions with receptor residues (e.g., Serine or Threonine).

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by these agonists at the 5-HT2A receptor.

Caption: Signal transduction pathway for 5-HT2A activation by 5-fluoro-benzothiophene amines, leading to intracellular Calcium mobilization.

Experimental Protocols

To objectively compare these compounds, researchers should employ a Microsomal Stability Assay (for metabolic half-life) and a Radioligand Binding Assay (for affinity).

Protocol: Microsomal Stability Assay

This assay determines the intrinsic clearance (

Materials:

-

Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Test Compounds (10 mM DMSO stock).

-

LC-MS/MS system.[2]

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

-

Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

-

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Visual Workflow:

Caption: Step-by-step workflow for comparative microsomal stability assessment.[1]

Protocol: Radioligand Binding Assay (5-HT2A)

Objective: Determine Ki values.

-

Membrane Prep: HEK293 cells expressing human 5-HT2A receptors.

-

Radioligand:

-Ketanserin (0.5 nM). -

Competition: Incubate membranes with radioligand and varying concentrations (

to -

Filtration: Harvest on GF/B filters using a cell harvester.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % inhibition vs. log[concentration] to determine IC50, then convert to Ki using the Cheng-Prusoff equation:

References

-

Purisima, E. O., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (Contextual validation from search results).

-

Glennon, R. A., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.

-

Perez-Silanes, S., et al. (2010). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Wikipedia Contributors. (2024). 5-Fluoro-AMT (5-Fluoro-alpha-methyltryptamine). Wikipedia, The Free Encyclopedia.

Sources

A Comprehensive Guide to HPLC Method Development for the Purity Determination of (5-Fluoro-1-benzothiophen-2-yl)methanamine

This guide provides a detailed, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (5-Fluoro-1-benzothiophen-2-yl)methanamine, a crucial intermediate in pharmaceutical synthesis. We will delve into the logical framework behind method development, from initial analyte characterization to final method validation, ensuring scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative

(5-Fluoro-1-benzothiophen-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as impurities can affect the safety and efficacy of the final drug product.[2][3] Therefore, a reliable and validated analytical method is essential for quality control throughout the manufacturing process. This guide will focus on a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely used and versatile technique in the pharmaceutical industry.[4]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[5] (5-Fluoro-1-benzothiophen-2-yl)methanamine (C9H8FNS) has a molecular weight of approximately 181.23 g/mol .[6] The presence of a primary amine group makes it a polar compound, which can present challenges in retention on traditional C18 columns, especially in highly aqueous mobile phases.[7][8] The benzothiophene core is a strong chromophore, suggesting good UV absorbance for detection.[9][10]

Potential Impurities:

Impurities can arise from the synthetic route or degradation.[11][12] For benzothiophene derivatives, potential impurities could include starting materials, intermediates, by-products from side reactions (e.g., over-alkylation, oxidation), and isomers.[13] A robust HPLC method must be able to separate the main compound from these potential impurities.

HPLC Method Development Strategy: A Step-by-Step Rationale

The following sections detail the experimental choices and the scientific reasoning behind them.

For polar analytes like (5-Fluoro-1-benzothiophen-2-yl)methanamine, a standard C18 column might not provide sufficient retention.[14] To overcome this, several strategies can be employed:

-

Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to retain polar compounds and improves peak shape for basic analytes.[15]

-

Polar-Endcapped Phases: These columns use a polar reagent to endcap residual silanols, reducing tailing for basic compounds.[16]

-

Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity for polar and ionizable compounds.[15]

For this application, a polar-embedded C18 column is a logical starting point, as it offers a good balance of hydrophobic and polar interactions, enhancing the retention of our target analyte.[15]

The mobile phase is a critical parameter for achieving optimal separation.[17]

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides better peak shape and lower backpressure. A good starting point is a gradient elution from a low to a high concentration of acetonitrile.

-

Aqueous Phase and pH Control: The primary amine group in our analyte has a pKa, and its ionization state is pH-dependent. At a pH below its pKa, the amine will be protonated, making it more polar. To achieve reproducible retention, the mobile phase pH should be buffered at least 2 pH units away from the analyte's pKa. For basic compounds, a mobile phase with a slightly acidic to neutral pH is often a good starting point to ensure consistent ionization and good peak shape.[18][19] A buffer such as ammonium acetate or ammonium formate is compatible with mass spectrometry (MS) if LC-MS analysis is desired for impurity identification.[19]

-

Gradient Elution: A gradient elution is recommended for purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

The benzothiophene moiety is expected to have strong UV absorbance.[9][20] To determine the optimal detection wavelength, a UV scan of the analyte in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For benzothiophene derivatives, this is often in the range of 250-320 nm.[21][22] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.

Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point and must be validated according to ICH guidelines (Q2(R2)) for its intended use.[23][24][25][26][27]

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm | Enhanced retention and peak shape for polar amines.[15] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH for consistent ionization of the amine.[28] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 10-90% B over 20 minutes | To elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | PDA at 265 nm (or determined λmax) | Benzothiophenes typically absorb in this region.[9][21] |

| Injection Volume | 10 µL | A typical injection volume. |

| Sample Preparation | Dissolve in Mobile Phase A/B (50:50) to a concentration of 1 mg/mL | To ensure solubility and compatibility with the mobile phase. |

System Suitability:

Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. Key parameters include:

-

Tailing Factor: Should be ≤ 2.0 for the main peak.

-

Theoretical Plates: Should be > 2000 for the main peak.

-

Repeatability of Injections: RSD of peak area for six replicate injections should be ≤ 2.0%.

Comparison with Alternative Methods

While RP-HPLC is a powerful tool, other techniques can also be employed for purity analysis.

| Method | Advantages | Disadvantages |

| Gas Chromatography (GC) | Excellent for volatile impurities and residual solvents.[4] | Not suitable for non-volatile compounds without derivatization. |

| Capillary Electrophoresis (CE) | High separation efficiency, especially for charged molecules.[4] | Lower sensitivity and robustness compared to HPLC. |

| Supercritical Fluid Chromatography (SFC) | Fast separations and reduced solvent consumption.[2] | Requires specialized instrumentation. |

| LC-MS | Provides mass information for impurity identification.[3] | More complex and expensive than HPLC-UV. |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method development process.

Caption: HPLC Method Development Workflow.

Caption: Logic for Chromatographic Condition Selection.

Conclusion and Future Perspectives

The HPLC method outlined in this guide provides a scientifically sound and practical starting point for the purity determination of (5-Fluoro-1-benzothiophen-2-yl)methanamine. The key to success lies in a systematic approach to method development, grounded in an understanding of the analyte's chemistry and chromatographic principles. Further optimization and validation will be necessary to ensure the method is fit for its intended purpose in a regulated environment. The use of advanced techniques like UHPLC can offer faster analysis times and improved resolution.[4] Coupling this method with mass spectrometry would provide invaluable structural information for the identification of unknown impurities.[3]

References

- Understanding ICH Q2(R2)

- Optimization of HPLC Analysis of Biogenic Amines with Reference to Molecular Structure. Marcel Dekker, Inc.

- Strategies to Enable and Simplify HPLC Polar Compound Separ

- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

- ICH Guidelines for Analytical Method Valid

- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

- Validation of Analytical Procedures Q2(R2).

- ICH and FDA Guidelines for Analytical Method Valid

- Polar Compounds. SIELC Technologies.

- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- HPLC Analysis of Very Polar Compounds in Bioanalysis.

- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis Online.

- Troubleshooting guide for the synthesis of benzothiophene deriv

- (5-Fluoro-1-benzothiophen-3-yl)methanamine. PubChem.

- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific

- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. MDPI.

- Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Comput

- Analysis of primary aromatic amines in cosmetics and personal care products using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

- Effect of pH on LC-MS Analysis of Amines.

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.

- Development & Optimization of HPLC Method Course Outline.

- Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study.

- HPLC Column Selection: Core to Method Development (Part I).

- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.

- How changing stationary phase chemistry can impact separ

- Review on the modern analytical advancements in impurities testing. Springer.

- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.

- Choosing the Right HPLC Stationary Phase.

- Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.

- Theory of Column Selection in HPLC Method Development. Pharma Growth Hub.

- Excited State Dynamics of Dibenzothiophene Deriv

- Development of UV-Vis Spectrophotometer Method for Simultaneous Detection of Dibenzothiophene and 2-Hydroxybihenyl for Biodesulphurization Study.

- Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.

- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. University of Zaragoza.

- Synthesis of Benzothiophene. ChemicalBook.

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Applied Science and Engineering.

- Benzothiophene. Wikipedia.

- Physicochemical properties of selected compounds.

- Exploring Benzothiophene Derivative Synthesis: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.

- Benzothiophene compounds, intermediates, compositions, and methods.

- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews.

Sources

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]

- 3. rroij.com [rroij.com]

- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 5. rroij.com [rroij.com]

- 6. (5-Fluoro-1-benzothiophen-3-yl)methanamine | C9H8FNS | CID 57601285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sepscience.com [sepscience.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. mdpi.com [mdpi.com]

- 10. Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Polar Compounds | SIELC Technologies [sielc.com]

- 15. welch-us.com [welch-us.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 18. tandfonline.com [tandfonline.com]

- 19. waters.com [waters.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. youtube.com [youtube.com]

- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 25. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. database.ich.org [database.ich.org]

- 27. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 28. lcms.cz [lcms.cz]

A Comparative Guide to the Structure-Activity Relationship of (5-Fluoro-1-benzothiophen-2-yl)methanamine Analogs as Serotonin Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for the development of therapeutics for a range of psychiatric disorders, most notably depression and anxiety. Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of treatment, and ongoing research seeks to refine their efficacy and selectivity.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: (5-Fluoro-1-benzothiophen-2-yl)methanamine analogs. By systematically comparing structural modifications with their corresponding inhibitory activity at SERT, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of novel and potent SERT inhibitors.

The (5-Fluoro-1-benzothiophen-2-yl)methanamine Scaffold: A Privileged Motif for SERT Inhibition

The benzo[b]thiophene core is a well-established privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[2][3] The incorporation of a fluorine atom at the 5-position of the benzothiophene ring can significantly influence the molecule's electronic properties and metabolic stability, often leading to enhanced pharmacological profiles. The 2-methanamine side chain provides a crucial basic nitrogen atom, a common feature in many monoamine transporter inhibitors, which is believed to interact with key residues within the transporter's binding pocket.

This guide will dissect the SAR of this scaffold by examining the impact of substitutions at various positions on the benzothiophene ring and modifications of the aminomethyl side chain.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

A key study by Perez-Silanes et al. provides a foundational understanding of the SAR of related benzo[b]thiophene derivatives, offering insights that can be extrapolated to the (5-Fluoro-1-benzothiophen-2-yl)methanamine core.[1][4] Their work on dual SERT and 5-HT7 receptor antagonists highlights critical structural determinants for SERT affinity.

Impact of the Side Chain: Ketones vs. Alcohols

A significant finding from the study by Perez-Silanes and colleagues is the superior SERT affinity of ketone derivatives compared to their corresponding alcohol counterparts.[1] This suggests that the electronic nature and geometry of the carbonyl group may contribute more favorably to binding interactions within the SERT active site than a hydroxyl group.

The Nature of the Amine Substituent: Arylamines vs. Arylsulfonamides

The investigation into different amine substituents revealed that arylamine derivatives generally exhibit higher affinity for SERT compared to arylsulfonamide derivatives.[1] This observation underscores the importance of the electronic and steric properties of the group attached to the nitrogen atom for optimal interaction with the transporter.

A comparative summary of the SERT inhibitory activity for representative compounds from the study by Perez-Silanes et al. is presented in the table below.

| Compound ID | Core Structure Modification | Side Chain Modification | SERT IC50 (µM) |

| 8j | Arylamine | Ketone | 7.02 ± 3.05 |

| 9e | Arylamine | Alcohol | 3.66 ± 1.29 |

| 9c | Arylamine | Alcohol | 57.81 ± 16.15 |

| Fluoxetine | (Reference) | 8.3 ± 2.24 | |

| Data sourced from Perez-Silanes et al.[1] |

Expert Interpretation: The data suggests a nuanced SAR. While ketones generally showed higher affinity than alcohols, the specific substitution on the arylamine portion also plays a critical role, as evidenced by the significant difference in activity between compounds 9e and 9c . The higher potency of 9e may be attributed to more favorable hydrophobic or electronic interactions within the SERT binding pocket. The comparable activity of the ketone 8j to fluoxetine highlights the potential of this chemical space.

Experimental Protocols for Assessing SERT Inhibition

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies employed. The following sections detail the standard experimental protocols for determining the in vitro activity of compounds at the serotonin transporter.

SERT Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SERT.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT).

-

Incubation: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]citalopram or [³H]paroxetine) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Relationship of Binding Assay Components

Caption: Workflow for a SERT radioligand binding assay.

SERT Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing SERT.

Protocol:

-

Cell Culture: Cells stably expressing hSERT are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: Radiolabeled serotonin (e.g., [³H]5-HT) is added to initiate the uptake process.

-

Uptake Termination: After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer.

-

Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of serotonin taken up, is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined.

Experimental Workflow for SERT Uptake Assay

Caption: Step-by-step workflow for a SERT uptake assay.

Future Directions and a Call for Further Investigation

The existing data provides a compelling starting point for the exploration of (5-Fluoro-1-benzothiophen-2-yl)methanamine analogs as SERT inhibitors. However, a comprehensive understanding of the SAR requires a more systematic investigation. Future studies should focus on:

-

Systematic Substitution: Synthesizing and evaluating a broader range of analogs with diverse substituents at positions 3, 4, 6, and 7 of the benzothiophene ring to probe the effects of electronics and sterics.

-

Side Chain Optimization: Further exploring modifications of the 2-methanamine side chain, including variations in the length of the alkyl chain and the nature of the amine substituents, to fine-tune potency and selectivity.

-

Enantiomeric Separation and Evaluation: For chiral analogs, separating and evaluating the individual enantiomers is crucial, as SERT often exhibits stereoselectivity.

-

Selectivity Profiling: Assessing the activity of promising compounds against other monoamine transporters (dopamine and norepinephrine transporters) and a panel of other receptors to determine their selectivity profile.

By pursuing these avenues of research, the scientific community can build upon the foundational knowledge of the (5-Fluoro-1-benzothiophen-2-yl)methanamine scaffold and accelerate the discovery of next-generation SERT inhibitors with improved therapeutic profiles.

References

-

Perez-Silanes, S., et al. (2011). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry, 54(8), 3086-3090. [Link]

-

Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 804-831. [Link]

-

Chauhan, M., & Kumar, R. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 10(63), 38431-38454. [Link]

-

Aisa, B., et al. (2011). Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. Journal of Medicinal Chemistry, 54(8), 3086-90. [Link]

-

Wikipedia. (n.d.). Substituted benzothiophene. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Barreca, M. L., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(7), 643. [Link]

-

Audia, J. E., et al. (2004). SAR development of a selective 5-HT1D antagonist/serotonin reuptake inhibitor lead using rapid parallel synthesis. Bioorganic & Medicinal Chemistry Letters, 14(10), 2469-2472. [Link]

-

Patel, H., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3852. [Link]

-

Navarrete-Vázquez, G., et al. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. [Link]

-

Sahu, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]

-

Ferreira, M., et al. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Sciforum. [Link]

-

Wang, J. L., et al. (2010). The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: The second clinical candidate having a shorter and favorable human half-life. Bioorganic & Medicinal Chemistry Letters, 20(23), 7159-7163. [Link]

-

It's Chemistry Time. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes [Video]. YouTube. [Link]

-

Shi, B., et al. (2008). 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)-phenylthio)benzenamine derivatives as serotonin transporter imaging agents. Journal of Medicinal Chemistry, 51(1), 123-132. [Link]

-

Al-Hiari, Y. M., et al. (2011). Selective Serotonin Reuptake Inhibitors (SSRIs) with Dual Functionality; Hybrid Anti-Autism Candidates. The Open Conference Proceedings Journal, 2, 46-52. [Link]

-

Gardier, A. M., et al. (2001). Inactivation of 5-HT(2C) receptors potentiates consequences of serotonin reuptake blockade. The Journal of Neuroscience, 21(11), 4228-4236. [Link]

-

PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved February 13, 2026, from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.